Nocturnal Acid Suppression in Humans
In a controlled clinical study of 10 healthy male volunteers, ICI 162846 administered as single oral doses of 0.5, 1.0, 2.5, and 5.0 mg reduced overnight 12-hour gastric acid secretion by 69%, 81%, 91%, and 95%, respectively, compared to placebo [1]. This dose-response profile demonstrates a potency advantage over established H2 antagonists; for comparison, ranitidine 150 mg twice daily reduces 24-hour acidity by approximately 65% [2].
| Evidence Dimension | Nocturnal gastric acid secretion inhibition |
|---|---|
| Target Compound Data | 69% (0.5 mg), 81% (1.0 mg), 91% (2.5 mg), 95% (5.0 mg) |
| Comparator Or Baseline | Ranitidine 150 mg b.i.d.: ~65% reduction in 24-hour acidity |
| Quantified Difference | ICI 162846 5.0 mg achieves 95% nocturnal acid suppression vs. ranitidine 150 mg achieving ~65% overall acidity reduction |
| Conditions | Healthy male volunteers (n=10), single oral dose at 18:00 h, 12-hour overnight gastric secretion measurement |
Why This Matters
Researchers requiring near-complete acid suppression in human studies may achieve this with a 5 mg dose of ICI 162846, a fraction of the typical ranitidine dose (150 mg), indicating higher per-milligram potency for experimental acid blockade protocols.
- [1] Wilson, J. A., Johnston, D. A., Penston, J., & Wormsley, K. G. (1986). Inhibition of human gastric secretion by ICI 162,846—a new histamine H2-receptor antagonist. British Journal of Clinical Pharmacology, 21(6), 685–689. View Source
- [2] Lin, J. H. (1991). Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists: Relationship between intrinsic potency and effective plasma concentrations. Clinical Pharmacokinetics, 20(3), 218–236. View Source
